molecular formula C17H25NO B295992 2,5-Dimethyl-4-(octyloxy)benzonitrile

2,5-Dimethyl-4-(octyloxy)benzonitrile

Cat. No.: B295992
M. Wt: 259.4 g/mol
InChI Key: INFYADHPQIWNPZ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(octyloxy)benzonitrile (CAS: 496965-25-4, molecular formula: C₁₇H₂₅NO) is a substituted benzonitrile derivative featuring a nitrile group (-CN) at the para position, with methyl groups at the 2- and 5-positions and a long-chain octyloxy substituent at the 4-position of the benzene ring. Its molecular weight is 259.39 g/mol.

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

2,5-dimethyl-4-octoxybenzonitrile

InChI

InChI=1S/C17H25NO/c1-4-5-6-7-8-9-10-19-17-12-14(2)16(13-18)11-15(17)3/h11-12H,4-10H2,1-3H3

InChI Key

INFYADHPQIWNPZ-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C(=C1)C)C#N)C

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1C)C#N)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Packing

  • 2,5-Dimethoxybenzonitrile (C₉H₉NO₂): Unlike the octyloxy chain in the target compound, the methoxy groups in this analog are shorter and more polar. X-ray crystallography reveals that the methoxy-substituted derivative adopts a nearly planar aromatic ring system (maximum deviation: 0.027 Å), stabilized by C–H⋯O/N interactions and π–π stacking (centroid distance: 3.91 Å) . In contrast, the longer octyloxy chain in 2,5-dimethyl-4-(octyloxy)benzonitrile likely disrupts planarity, favoring twisted conformations or layered packing due to steric bulk.
  • 3,5-Dimethyl-4-(methylamino)benzonitrile (HHD): Replacing the octyloxy group with a methylamino substituent introduces hydrogen-bonding capability. HHD exhibits planar geometry, which suppresses internal conversion (IC) processes compared to its twisted analog, 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), where steric hindrance promotes non-radiative decay . This highlights how substituent bulk and electronic effects dictate photophysical behavior.

Photophysical and Electronic Properties

Compound Key Property Observation Reference
This compound Fluorescence quantum yield (ΦF) Not directly reported; inferred low ΦF due to potential IC from twisted geometry.
TMAB-CN (3,5-dimethyl-4-(N,N-dimethylamino)benzonitrile) Electric field response Absorption energy increases with field strength; applicable in optoelectronic devices.
MMD (3,5-dimethyl-4-(dimethylamino)benzonitrile) Internal conversion rate High IC efficiency due to twisted intramolecular charge-transfer (TICT) state.

Key Findings :

  • The octyloxy group in the target compound may induce a TICT-like state, akin to MMD, but with reduced polarity compared to dimethylamino derivatives.
  • Methoxy or amino substituents enhance planarity and radiative pathways, whereas alkyl/alkoxy chains favor non-radiative decay .

Solvent and Steric Effects on Reactivity

  • Solvent Interactions: Studies on benzonitrile derivatives (e.g., C4 in ) show solvent polarity significantly impacts reaction kinetics. For this compound, nonpolar solvents may stabilize its hydrophobic chain, while polar solvents enhance nitrile group reactivity .
  • Steric Hindrance: The octyloxy chain’s bulk may slow reactions at the nitrile group, contrasting with smaller substituents like methoxy or amino groups, which allow faster nucleophilic attacks .

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